2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Coupling with Piperazine Derivative: The final step involves coupling the brominated thiazole with a piperazine derivative. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiazole ring and the piperazine moiety can undergo oxidation and reduction reactions, respectively, using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, KOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on different biological pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in cellular processes.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15BrN4OS |
---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4OS/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,20) |
InChI Key |
CMQYKEULXYCHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.